Cas no 2172150-06-8 (1-N-methyl3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclopentane-1-carboxylic acid)

1-N-methyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclopentane-1-carboxylic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its cyclopentane backbone offers conformational rigidity, enhancing structural control in peptide design. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where its stability and compatibility with standard coupling reagents ensure efficient incorporation into peptide chains. The carboxylic acid moiety allows for further functionalization or conjugation, making it a versatile intermediate in medicinal chemistry and bioconjugation. Its high purity and well-defined reactivity profile support reproducible results in complex peptide assembly.
1-N-methyl3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclopentane-1-carboxylic acid structure
2172150-06-8 structure
商品名:1-N-methyl3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclopentane-1-carboxylic acid
CAS番号:2172150-06-8
MF:C28H32N2O5
メガワット:476.564087867737
CID:6234926
PubChem ID:165548554

1-N-methyl3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclopentane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-N-methyl3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclopentane-1-carboxylic acid
    • 1-[N-methyl3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentaneamido]cyclopentane-1-carboxylic acid
    • EN300-1512155
    • 2172150-06-8
    • インチ: 1S/C28H32N2O5/c1-30(28(26(32)33)14-6-7-15-28)25(31)18-12-13-19(16-18)29-27(34)35-17-24-22-10-4-2-8-20(22)21-9-3-5-11-23(21)24/h2-5,8-11,18-19,24H,6-7,12-17H2,1H3,(H,29,34)(H,32,33)
    • InChIKey: MAKWMCKMJJAQEH-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1CCC(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(C)C1(C(=O)O)CCCC1

計算された属性

  • せいみつぶんしりょう: 476.23112213g/mol
  • どういたいしつりょう: 476.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 7
  • 複雑さ: 787
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 95.9Ų

1-N-methyl3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclopentane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
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1-[N-methyl3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentaneamido]cyclopentane-1-carboxylic acid
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1000mg
$3368.0 2023-09-27
Enamine
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$2829.0 2023-09-27
Enamine
EN300-1512155-1.0g
1-[N-methyl3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentaneamido]cyclopentane-1-carboxylic acid
2172150-06-8
1g
$0.0 2023-06-05
Enamine
EN300-1512155-100mg
1-[N-methyl3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentaneamido]cyclopentane-1-carboxylic acid
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$2963.0 2023-09-27
Enamine
EN300-1512155-250mg
1-[N-methyl3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentaneamido]cyclopentane-1-carboxylic acid
2172150-06-8
250mg
$3099.0 2023-09-27
Enamine
EN300-1512155-10000mg
1-[N-methyl3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentaneamido]cyclopentane-1-carboxylic acid
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$14487.0 2023-09-27
Enamine
EN300-1512155-5000mg
1-[N-methyl3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentaneamido]cyclopentane-1-carboxylic acid
2172150-06-8
5000mg
$9769.0 2023-09-27
Enamine
EN300-1512155-500mg
1-[N-methyl3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentaneamido]cyclopentane-1-carboxylic acid
2172150-06-8
500mg
$3233.0 2023-09-27
Enamine
EN300-1512155-2500mg
1-[N-methyl3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentaneamido]cyclopentane-1-carboxylic acid
2172150-06-8
2500mg
$6602.0 2023-09-27

1-N-methyl3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclopentane-1-carboxylic acid 関連文献

1-N-methyl3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclopentane-1-carboxylic acidに関する追加情報

1-N-Methyl-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclopentane-1-carboxylic Acid

The compound 1-N-methyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclopentane-1-carboxylic acid (CAS No: 2172150-06-8) is a highly specialized organic molecule with significant applications in advanced materials science and pharmaceutical research. This compound is characterized by its complex structure, which includes a cyclopentane ring system, an N-methyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of these functional groups makes it a versatile building block for the synthesis of advanced materials and bioactive molecules.

Recent studies have highlighted the potential of this compound in the development of self-healing polymers and biocompatible materials. The Fmoc group, a well-known protecting group in peptide synthesis, plays a crucial role in controlling the reactivity of the molecule during synthesis. This feature has been exploited in the creation of stimuli-responsive materials that can adapt to environmental changes, such as temperature or pH variations. For instance, researchers have demonstrated that incorporating this compound into polymer networks can significantly enhance their mechanical properties and self-repair capabilities.

In the pharmaceutical industry, this compound has been utilized as a precursor for the synthesis of bioactive peptides and small molecule inhibitors. Its unique structure allows for precise control over the spatial arrangement of functional groups, which is essential for achieving desired biological activities. Recent advancements in click chemistry have further expanded its utility, enabling rapid and efficient assembly of complex molecular architectures.

The synthesis of 1-N-methyl-3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclopentane-1-carboxylic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the cyclopentane ring system, the introduction of the N-methyl group, and the attachment of the Fmoc group. These steps are carefully optimized to ensure high yields and purity, which are critical for its application in sensitive biological systems.

One of the most promising areas of research involving this compound is its use in drug delivery systems. The ability to functionalize its surface with targeting ligands or imaging agents makes it an ideal candidate for developing nanoscale drug carriers. Recent studies have shown that nanoparticles synthesized using this compound can effectively deliver therapeutic agents to specific tissues while minimizing systemic toxicity.

Moreover, this compound has found applications in the field of bioelectronics, where it serves as a key component in the fabrication of biocompatible sensors and actuators. Its ability to undergo reversible chemical transformations under mild conditions makes it suitable for use in dynamic systems that mimic biological processes.

In conclusion, 1-N-methyl-3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentaneamidocyclopentane-1-carboxylic acid is a multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique structure, combined with its versatile functional groups, positions it as a valuable tool for advancing both fundamental research and practical innovations in materials science and medicine.

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